methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride
Description
Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride is a bicyclic amine derivative characterized by a 4,5-dihydroimidazole core fused to a methyl-substituted ethylamine side chain, stabilized as a dihydrochloride salt. Key properties include:
- Molecular Formula: C₇H₁₇Cl₂N₃
- Molecular Weight: 214.14 g/mol
- CAS Registry: MFCD10687810 (as per Enamine Ltd’s catalog) .
The compound’s structure features a protonated tertiary amine and a partially saturated imidazole ring, enhancing its solubility in polar solvents. Such derivatives are often explored as intermediates in pharmaceutical synthesis or as ligands for metal coordination .
Properties
IUPAC Name |
N-methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.2ClH/c1-8-4-3-7-9-5-6-10(7)2;;/h8H,3-6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVFLKHFRGMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NCCN1C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the methyl and ethylamine groups. One common method involves the reaction of glyoxal with ammonia to form imidazole, which is then further modified to introduce the desired substituents. The reaction conditions often include the use of solvents such as water or polar solvents, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis. The final product is often purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially changing its reactivity.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride with analogs sharing the 4,5-dihydroimidazolyl motif or amine hydrochloride functionality:
*Purity inferred from Enamine Ltd’s catalog standards for similar compounds . †Calculated based on molecular formula.
Key Observations:
Substituent Diversity :
- The target compound has a flexible ethylamine side chain, favoring interactions with biological targets requiring conformational adaptability .
- Piperidine and cyclohexane analogs introduce bulkier aliphatic rings, likely reducing solubility but enhancing steric specificity .
Molecular Weight : The target compound (214.14 g/mol) is lighter than analogs with extended aliphatic or aromatic substituents (e.g., 262.35 g/mol for the phenyl-containing carbamate), impacting pharmacokinetic properties like membrane permeability.
Biological Activity
Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity, supported by relevant studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₉H₁₄Cl₂N₄
- Molecular Weight : 227.14 g/mol
The structure features a dihydroimidazole moiety, which is known for its biological relevance in various pharmacological contexts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, research on similar imidazole derivatives has shown significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0048 - 0.0195 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings indicate that the compound may exhibit potent antibacterial effects, particularly against pathogens like S. aureus and E. coli .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies indicate that imidazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in cellular models.
A study examining various alkaloids demonstrated that certain imidazole derivatives could significantly lower levels of reactive oxygen species (ROS), contributing to their anti-inflammatory action . The mechanism involves scavenging free radicals and inhibiting lipid peroxidation, which is crucial in managing inflammation-related diseases.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the effectiveness of several imidazole derivatives, including this compound, against common bacterial strains. The results indicated that this compound exhibited a notable inhibitory effect on E. coli and S. aureus, with complete bacterial death observed within hours at specific concentrations .
Case Study 2: Anti-inflammatory Response
In another investigation focusing on the anti-inflammatory properties of imidazole compounds, researchers treated macrophage cells with this compound and assessed the production of inflammatory markers. The treatment resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a robust anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
